molecular formula C30H43NO5S B12535451 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-73-6

1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12535451
CAS No.: 651331-73-6
M. Wt: 529.7 g/mol
InChI Key: IMLWRMJLACYNSG-UHFFFAOYSA-N
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Description

1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetradecanol chain and methoxyphenyl sulfonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The reaction yields the indole derivative, which can then be further modified to introduce the tetradecanol and methoxyphenyl sulfonyl groups through subsequent reactions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can introduce new functional groups into the molecule.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Scientific Research Applications

1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling, gene expression, and metabolic processes. The methoxyphenyl sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its complex structure, which combines the properties of the indole ring with the functional groups, making it a versatile compound for research and industrial applications.

Properties

CAS No.

651331-73-6

Molecular Formula

C30H43NO5S

Molecular Weight

529.7 g/mol

IUPAC Name

14-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]tetradecan-1-ol

InChI

InChI=1S/C30H43NO5S/c1-35-26-16-19-28(20-17-26)37(33,34)31-24-25(29-23-27(36-2)18-21-30(29)31)15-13-11-9-7-5-3-4-6-8-10-12-14-22-32/h16-21,23-24,32H,3-15,22H2,1-2H3

InChI Key

IMLWRMJLACYNSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCO

Origin of Product

United States

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